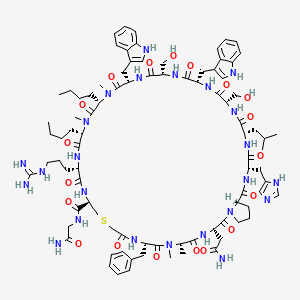

BMSpep-57

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C89H126N24O19S |

|---|---|

Molecular Weight |

1868.2 g/mol |

IUPAC Name |

(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |

InChI |

InChI=1S/C89H126N24O19S/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95)/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

InChI Key |

CQENCADPYMYPOU-BYUPMXPTSA-N |

Isomeric SMILES |

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

BMSpep-57 mechanism of action explained

An In-depth Technical Guide to the Mechanism of Action of BMSpep-57

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains immune tolerance.[1][2] Under normal physiological conditions, the interaction between PD-1, expressed on activated T cells, and PD-L1, expressed on various somatic cells, delivers an inhibitory signal that dampens T-cell responses.[2][3] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, enabling them to evade immune surveillance by inactivating tumor-infiltrating T cells.[1][2]

This compound is a potent, synthetic, 15-amino acid macrocyclic peptide designed as a competitive inhibitor of the PD-1/PD-L1 interaction.[1] This document provides a detailed overview of its mechanism of action, supported by biochemical and cellular data, for researchers and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of the PD-1/PD-L1 Interaction

The primary mechanism of action of this compound is the direct binding to PD-L1, which physically obstructs its interaction with the PD-1 receptor on T cells.[4] As a competitive inhibitor, this compound vies for the same binding site on PD-L1 as PD-1. By occupying this site, the peptide effectively prevents the formation of the PD-1/PD-L1 complex, thereby lifting the "brake" on T-cell activity and restoring the immune system's ability to recognize and eliminate cancer cells.

This disruption of the immunosuppressive signal leads to the functional reactivation of T cells within the tumor microenvironment. A key downstream consequence and marker of this renewed T-cell function is the enhanced production of effector cytokines, such as Interleukin-2 (IL-2).[1][5]

Signaling Pathway Interruption

The binding of PD-L1 to PD-1 initiates a signaling cascade within the T cell that suppresses its anti-tumor functions. This cascade involves the recruitment of phosphatases like SHP-1 and SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylate and inactivate key downstream effectors of the T-cell receptor (TCR) signaling pathway, including the PI3K/AKT and MAPK pathways.[3] this compound's intervention at the initial point of receptor-ligand binding prevents the initiation of this entire negative regulatory cascade.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical, biophysical, and cell-based assays. The key parameters are summarized below.

Table 1: Biochemical and Biophysical Properties

| Parameter | Method | Value | Reference |

| IC₅₀ (PD-1/PD-L1 Inhibition) | ELISA | 7.68 nM | [1][5] |

| Kd (Binding Affinity to PD-L1) | SPR | 19.88 nM | [5][6] |

| Kd (Binding Affinity to PD-L1) | MST | 19 nM | [5] |

| Max Inhibition | ELISA | 98.1% at 300 nM | [1] |

Table 2: Cellular Activity Profile

| Assay | Cell Type | Concentrations | Result | Reference |

| Cytokine Production | SEB-stimulated PBMCs | 500 nM & 1 µM | Induced high levels of IL-2 | [1][5] |

| Cell Viability | Jurkat, CHO, HepG2 | 0.2 - 10 µM (24h) | No significant effect on viability | [5] |

Experimental Protocols

Detailed methodologies for the key experiments that characterize the mechanism of action of this compound are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)

This assay quantifies the binding kinetics and affinity between this compound and its target, PD-L1.

-

Immobilization: Recombinant human PD-L1 protein is immobilized onto a sensor chip surface. A blank channel is used as a reference for background correction.

-

Analyte Injection: A series of concentrations of this compound, prepared in a suitable running buffer (e.g., PBS with surfactant), are injected sequentially over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as response units (RU).

-

Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

PD-1/PD-L1 Inhibition ELISA (IC₅₀ Determination)

This competitive binding assay measures the ability of this compound to inhibit the interaction between PD-1 and PD-L1.

-

Plate Coating: A 96-well microplate is coated with recombinant human PD-L1 protein.

-

Competitive Binding: A constant concentration of biotinylated recombinant human PD-1 protein is mixed with a serial dilution of this compound. This mixture is then added to the PD-L1 coated wells and incubated.

-

Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PD-1 captured by PD-L1.

-

Signal Generation: After another wash, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.

-

Readout: The absorbance is read at 450 nm. The signal is inversely proportional to the concentration of this compound.

-

Analysis: The data are plotted as percent inhibition versus log concentration of this compound, and the IC₅₀ value is calculated using a non-linear regression model.

T-Cell Activation Assay (IL-2 Production)

This cell-based functional assay demonstrates the ability of this compound to restore T-cell effector function.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Stimulation and Treatment: PBMCs are plated and stimulated with a mitogen, such as Staphylococcal enterotoxin B (SEB), to induce a baseline level of T-cell activation and PD-1/PD-L1 expression. Concurrently, cells are treated with a range of this compound concentrations or a vehicle control.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 72 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.

-

Quantification: The concentration of IL-2 in the supernatant is quantified using a standard sandwich ELISA kit.

-

Analysis: IL-2 levels in this compound-treated groups are compared to the vehicle control to determine the fold-increase in cytokine production.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

An In-depth Technical Guide to the Binding Site Analysis of BMSpep-57 with the PD-1/PD-L1 Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of BMSpep-57, a macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document outlines the binding characteristics, mechanism of action, and relevant experimental protocols for the study of this compound.

Introduction to the PD-1/PD-L1 Pathway and this compound

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Under normal physiological conditions, the interaction between PD-1, a receptor expressed on activated T-cells, and its ligand PD-L1, expressed on various somatic and immune cells, delivers an inhibitory signal that dampens T-cell responses.[1] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor immunity.[1]

This compound is a potent, 15-amino acid macrocyclic peptide developed as a competitive inhibitor of the PD-1/PD-L1 interaction.[2] By binding to PD-L1, this compound sterically hinders its association with PD-1, thereby restoring T-cell-mediated anti-tumor activity.

Quantitative Analysis of this compound Binding and Inhibition

The following tables summarize the key quantitative data characterizing the interaction of this compound with PD-L1 and its inhibitory effect on the PD-1/PD-L1 axis.

Table 1: Binding Affinity of this compound to PD-L1

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 19.88 nM | Surface Plasmon Resonance (SPR) | [2] |

| Dissociation Constant (KD) | 19 nM | Microscale Thermophoresis (MST) | [3] |

Table 2: In Vitro Inhibition of PD-1/PD-L1 Interaction by this compound

| Parameter | Value | Assay | Reference |

| IC50 | 7.68 nM | PD-1/PD-L1 Binding Assay | [2][3] |

| Maximum Inhibition | 98.1% at 300 nM | PD-1/PD-L1 Binding Assay | [2] |

Table 3: Functional Activity of this compound

| Parameter | Concentration | Effect | Cell Type | Reference |

| IL-2 Induction | 500 nM and 1 µM | High levels of IL-2 production | SEB-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | [2][3] |

PD-1/PD-L1 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism by which this compound inhibits this interaction.

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines a general procedure for determining the binding kinetics of this compound to PD-L1 using SPR.

Caption: General workflow for SPR analysis.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1 protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Chip Preparation: Equilibrate the sensor chip with running buffer.

-

PD-L1 Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.

-

Inject recombinant human PD-L1 (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

This compound Injection:

-

Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).

-

Inject each concentration of this compound over the immobilized PD-L1 surface for a defined association time.

-

-

Dissociation: Flow running buffer over the chip to monitor the dissociation of the this compound/PD-L1 complex.

-

Regeneration: Inject the regeneration solution to remove any remaining bound this compound.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST provides an alternative method to measure binding affinity in solution.

Caption: General workflow for MST analysis.

Materials:

-

MST instrument (e.g., Monolith NT.115)

-

Recombinant human PD-L1 protein

-

Fluorescent labeling kit (e.g., NHS-ester reactive dye)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST capillaries

Procedure:

-

PD-L1 Labeling: Label recombinant human PD-L1 with a fluorescent dye according to the manufacturer's protocol. Remove any unconjugated dye.

-

Sample Preparation:

-

Prepare a constant concentration of labeled PD-L1 in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Mix the labeled PD-L1 with each dilution of this compound and incubate to allow binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries in the MST instrument and perform the measurement. The instrument applies a temperature gradient and measures the change in fluorescence as molecules move along this gradient.

-

-

Data Analysis: Plot the change in thermophoresis against the logarithm of the this compound concentration and fit the data to a binding curve to determine the KD.

PD-1/PD-L1 Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to quantify the inhibition of the PD-1/PD-L1 interaction.

Procedure:

-

Reagent Preparation: Prepare solutions of tagged recombinant human PD-1, tagged recombinant human PD-L1, and HTRF detection reagents (e.g., anti-tag antibodies conjugated to a FRET donor and acceptor).

-

Assay Plate Setup:

-

Add this compound at various concentrations to the wells of a microplate.

-

Add the tagged PD-1 and PD-L1 proteins.

-

Add the HTRF detection reagents.

-

-

Incubation: Incubate the plate at room temperature to allow for protein-protein binding and detection reagent binding.

-

Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (donor and acceptor).

-

Data Analysis: Calculate the HTRF ratio and plot it against the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

IL-2 Induction Assay in PBMCs

This assay measures the ability of this compound to restore T-cell function, as indicated by IL-2 production.

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture:

-

Resuspend the PBMCs in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate.

-

-

Stimulation and Treatment:

-

Add a T-cell stimulant such as Staphylococcal enterotoxin B (SEB).

-

Add this compound at various concentrations to the stimulated cells.

-

Include appropriate controls (unstimulated cells, stimulated cells without this compound).

-

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

-

IL-2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the dose-dependent effect on IL-2 production.

Conclusion

This compound is a potent macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction. It binds to PD-L1 with high affinity, effectively blocks the PD-1/PD-L1 interaction, and restores T-cell effector function as demonstrated by the induction of IL-2 production in PBMCs. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and similar PD-1/PD-L1 inhibitors. Further studies, including co-crystallization of this compound with PD-L1, would provide more precise information on the binding site and facilitate the rational design of next-generation inhibitors.

References

The Structure-Activity Relationship of BMSpep-57: A Technical Guide to a Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMSpep-57, a potent macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks, this document serves as a comprehensive resource for researchers in the field of immuno-oncology and peptide-based drug discovery.

Core Concepts: Targeting the PD-1/PD-L1 Axis

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical mechanism of immune evasion in cancer. By binding to PD-1, PD-L1 triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to proliferate unchecked. The blockade of this interaction has emerged as a powerful therapeutic strategy, with monoclonal antibodies against PD-1 or PD-L1 demonstrating significant clinical success. Macrocyclic peptides like this compound represent a promising alternative to antibodies, offering potential advantages in terms of tissue penetration, manufacturing, and non-immunogenicity.

Quantitative Data Summary

This compound is a potent and competitive inhibitor of the PD-1/PD-L1 interaction.[1] Its activity has been characterized using various biophysical and cell-based assays. The following tables summarize the available quantitative data for this compound and a closely related analog, BMSpep-71.

Table 1: In Vitro Inhibitory Activity of BMSpep Analogs

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PD-1/PD-L1 Interaction | ELISA-based competition assay | 7.68 | [1] |

| BMSpep-71 | PD-1/PD-L1 Interaction | Not Specified | 7 | [2] |

Table 2: Binding Affinity of this compound to PD-L1

| Compound | Ligand | Analyte | Assay Type | Dissociation Constant (Kd) (nM) | Reference |

| This compound | PD-L1 | This compound | Microscale Thermophoresis (MST) | 19 | [1] |

| This compound | PD-L1 | This compound | Surface Plasmon Resonance (SPR) | 19.88 | [1] |

Structure-Activity Relationship of this compound and Analogs

This compound is a 15-amino acid macrocyclic peptide.[3] Its structure is crucial for its high-affinity binding to PD-L1. The peptide sequence of this compound is:

{mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly (Sulfide bridge: mercaptoacetic acid 1-Cys15)

The co-crystal structure of this compound in complex with PD-L1 reveals that the peptide binds to the PD-1 binding hotspot on PD-L1, thereby sterically hindering the PD-1/PD-L1 interaction. The binding is primarily driven by a combination of hydrophobic and electrostatic interactions.

A closely related and slightly more potent analog, BMSpep-71 (IC50 = 7 nM), provides further insight into the SAR of this peptide class.[2] While a comprehensive public dataset of this compound analogs with systematic modifications is not available, the comparison between this compound and BMSpep-71, along with the crystal structure analysis, highlights key structural features for activity:

-

Macrocyclization: The cyclic nature of the peptide is essential for pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

-

Hydrophobic Core: Aromatic residues, such as Phenylalanine and Tryptophan, and non-natural amino acids like norleucine, likely form a hydrophobic core that interacts with a corresponding hydrophobic patch on the surface of PD-L1.

-

Key Residues for Interaction: Specific residues within the peptide sequence are responsible for critical contacts with PD-L1. For instance, virtual alanine scanning has suggested that Proline at position 4 (Pro4) in this compound is a "hot spot" for binding.[2]

-

Conformational Rigidity and Flexibility: The balance between conformational rigidity, conferred by the macrocycle and specific residues like Proline, and localized flexibility is likely crucial for optimal binding. The superimposition of the co-crystal structures of this compound and BMSpep-71 with PD-L1 shows that they occupy a similar binding pocket without inducing significant conformational changes in the protein.[2]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist of the PD-1/PD-L1 interaction. By binding to PD-L1, it prevents the engagement of PD-1 on T cells. This blockade abrogates the downstream inhibitory signaling cascade, leading to the restoration of T-cell effector functions, such as cytokine production (e.g., IL-2) and proliferation, which are essential for mounting an effective anti-tumor immune response.[1]

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology Overview:

-

Immobilization: The ligand (e.g., recombinant human PD-L1) is immobilized on the surface of a sensor chip.

-

Injection: The analyte (this compound) is flowed over the sensor surface at various concentrations.

-

Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding to a partner molecule.

Methodology Overview:

-

Labeling: One of the binding partners (e.g., PD-L1) is fluorescently labeled.

-

Titration: A constant concentration of the fluorescently labeled molecule is mixed with a serial dilution of the unlabeled binding partner (this compound).

-

Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescent molecules is monitored.

-

Affinity Determination: The change in the thermophoretic movement upon binding is plotted against the concentration of the unlabeled partner, and the data are fitted to a binding model to determine the Kd.

Caption: Generalized workflow for a Microscale Thermophoresis (MST) experiment.

ELISA-based PD-1/PD-L1 Inhibition Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) can be configured to measure the inhibition of the PD-1/PD-L1 interaction.

Methodology Overview:

-

Coating: A microplate is coated with recombinant human PD-L1.

-

Inhibition: A fixed concentration of biotinylated PD-1 is pre-incubated with varying concentrations of the inhibitor (this compound).

-

Binding: The mixture is added to the PD-L1 coated plate, allowing the unbound biotinylated PD-1 to bind to the immobilized PD-L1.

-

Detection: Streptavidin-HRP is added, which binds to the biotinylated PD-1 captured on the plate. A substrate is then added, and the resulting colorimetric signal is measured.

-

IC50 Determination: The signal intensity is inversely proportional to the inhibitory activity of the compound. The concentration of the inhibitor that causes 50% inhibition of the PD-1/PD-L1 interaction (IC50) is calculated.

References

In-Depth Technical Guide: The Discovery and Development of BMSpep-57

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMSpep-57 is a potent and selective macrocyclic peptide inhibitor of the programmed cell death-ligand 1 (PD-L1). Developed by Bristol-Myers Squibb, this compound represents a promising therapeutic agent in the field of immuno-oncology. By disrupting the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), this compound can restore T-cell-mediated anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, quantitative biochemical and cellular characterization, and detailed experimental protocols for key assays.

Core Concepts: Mechanism of Action

This compound functions by directly binding to PD-L1, thereby sterically hindering its interaction with the PD-1 receptor on activated T-cells.[1] The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this interaction, this compound effectively "releases the brakes" on the immune system, allowing for a robust anti-tumor response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity of this compound to PD-L1

| Assay Method | Parameter | Value (nM) |

| Microscale Thermophoresis (MST) | Kd | 19 ± 2 |

| Surface Plasmon Resonance (SPR) | Kd | 19.88 ± 2.29 |

Table 2: In Vitro Inhibition of the PD-1/PD-L1 Interaction by this compound

| Assay Method | Parameter | Value (nM) |

| ELISA | IC50 | 7.68 |

Table 3: Cellular Activity of this compound

| Assay Description | Cell Type | Readout | Effective Concentration |

| T-cell activation assay in SEB-stimulated PBMCs | PBMCs | IL-2 Production | 500 nM and 1 µM |

| T-cell activation assay in Jurkat T-cells | Jurkat | IL-2 Production | Not specified |

Mandatory Visualizations

Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: A generalized workflow for determining the binding kinetics of this compound to PD-1 using SPR.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound (General Protocol)

Macrocyclic peptides like this compound are typically synthesized using solid-phase peptide synthesis (SPPS) followed by an on-resin or in-solution cyclization step.

-

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a non-polar solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on the N-terminus, is coupled to the resin.

-

Chain Elongation: The peptide chain is elongated by sequential cycles of:

-

Fmoc Deprotection: Removal of the Fmoc group using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Activation of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and coupling to the deprotected N-terminus of the growing peptide chain.

-

-

Side-Chain Deprotection and Cyclization:

-

On-Resin Cyclization: Selective deprotection of side-chain protecting groups to reveal a nucleophile and an electrophile, which then react to form the cyclic peptide on the solid support.

-

In-Solution Cyclization: The linear peptide is cleaved from the resin, and cyclization is performed in a dilute solution to favor intramolecular reaction.

-

-

Cleavage and Final Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

PD-1/PD-L1 Inhibition ELISA

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1.

-

Plate Coating: A 96-well microplate is coated with recombinant human PD-L1 protein and incubated overnight.

-

Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Compound Incubation: Serial dilutions of this compound are added to the wells and incubated.

-

PD-1 Incubation: Biotinylated recombinant human PD-1 is added to the wells and incubated.

-

Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB). The reaction is stopped with a stop solution.

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics of this compound to PD-L1.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated.

-

Ligand Immobilization: Recombinant human PD-L1 is immobilized on the sensor chip surface via amine coupling.

-

Analyte Injection: A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the chip surface.

-

Data Collection: The association and dissociation of this compound are monitored in real-time as a change in resonance units (RU).

-

Regeneration: The chip surface is regenerated between each analyte injection using a low pH buffer.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2][3]

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the binding affinity in solution by detecting changes in the movement of molecules in a temperature gradient.

-

Protein Labeling: Recombinant human PD-L1 is fluorescently labeled (e.g., with an NHS-reactive dye).

-

Sample Preparation: A constant concentration of labeled PD-L1 is mixed with a serial dilution of this compound.

-

Capillary Loading: The samples are loaded into MST capillaries.

-

MST Measurement: The movement of the fluorescently labeled PD-L1 in a microscopic temperature gradient is measured. The change in thermophoresis upon binding of this compound is recorded.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration, and the data are fitted to a binding equation to determine the Kd.[4][5][6][7]

T-Cell Activation Assay (IL-2 Production)

This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell activation.

Using Jurkat T-cells:

-

Cell Culture: Jurkat T-cells are cultured in appropriate media.

-

Stimulation: The cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell receptor signaling.[8][9][10]

-

Treatment: The stimulated cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

-

IL-2 Measurement: The concentration of IL-2 in the cell culture supernatant is measured using a specific ELISA kit.

Using Peripheral Blood Mononuclear Cells (PBMCs):

-

PBMC Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).[11][12][13][14]

-

Stimulation: PBMCs are stimulated with a superantigen like Staphylococcal enterotoxin B (SEB) or with anti-CD3/CD28 antibodies.[15]

-

Treatment: The stimulated cells are treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a specified period.

-

IL-2 Measurement: The concentration of IL-2 in the cell culture supernatant is quantified by ELISA.

Conclusion

This compound is a well-characterized macrocyclic peptide inhibitor of the PD-1/PD-L1 immune checkpoint. Its potent binding affinity, significant in vitro inhibitory activity, and demonstrated ability to restore T-cell function make it a compelling candidate for further preclinical and clinical development in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cancer immunotherapy.

References

- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance [mdpi.com]

- 3. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring the K D of Protein–Ligand Interactions Using Microscale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]

- 5. Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Interleukin-2 (IL-2) assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Peripheral blood mononuclear cell isolation and stimulation [protocols.io]

- 12. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

BMSpep-57: A Macrocyclic Peptide Inhibitor for Targeted Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of BMSpep-57, a potent macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental characterization of this class of molecules.

Core Concepts: Targeting the PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Cancer cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] this compound is a competitive peptide inhibitor designed to block this interaction, thereby restoring T-cell function and enhancing the body's ability to fight cancer.[1][2]

Quantitative Data Summary

This compound has been characterized through various biophysical and cell-based assays to determine its binding affinity and inhibitory activity. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Method | Source |

| IC50 | 7.68 nM | ELISA Competition Assay | [1][2] |

| IC50 | 9 nM | Not Specified | [3] |

| Kd | 19 nM | Microscale Thermophoresis (MST) | [2][4] |

| Kd | 19.88 nM | Surface Plasmon Resonance (SPR) | [1][2][4][5] |

| EC50 | 566 ± 122 nM | Jurkat Cell-based Assay | [3][6] |

| Max Inhibition | 98.1% at 300 nM | ELISA Competition Assay | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions by directly binding to PD-L1, sterically hindering its interaction with the PD-1 receptor on T-cells. This inhibition blocks the downstream signaling cascade that leads to T-cell anergy and apoptosis, thereby promoting an active anti-tumor immune response.

PD-1/PD-L1 signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques and the available information for this specific peptide.

PD-1/PD-L1 Binding Inhibition ELISA

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1 in a competitive format.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human PD-L1 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition Reaction: Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) to the wells, followed by a constant concentration of biotinylated recombinant human PD-1 protein (e.g., at its Kd concentration for PD-L1). Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark until sufficient color development.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics (association and dissociation rates) of this compound to PD-L1.

Methodology:

-

Chip Preparation: Immobilize recombinant human PD-L1 on a sensor chip (e.g., a CM5 chip via amine coupling) to a target response level. A reference flow cell should be prepared similarly but without the protein.

-

Analyte Preparation: Prepare serial dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of this compound over the sensor and reference flow cells at a constant flow rate.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

-

Data Analysis: Subtract the reference cell data from the active cell data to obtain sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the change in fluorescence of a labeled molecule as a temperature gradient is applied, which is altered upon binding to a ligand.

Methodology:

-

Labeling: Label recombinant human PD-L1 with a fluorescent dye (e.g., NHS-RED).

-

Sample Preparation: Prepare a series of dilutions of this compound. Mix each dilution with a constant concentration of the labeled PD-L1.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and measure the thermophoretic movement.

-

Data Analysis: Plot the change in normalized fluorescence against the logarithm of the this compound concentration and fit the data to determine the Kd.

T-Cell Activation Assay (IL-2 Production)

This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction by measuring the restoration of T-cell effector function, indicated by an increase in Interleukin-2 (IL-2) production.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Cell Stimulation: Co-culture the PBMCs with a T-cell stimulus, such as Staphylococcal enterotoxin B (SEB), in the presence of various concentrations of this compound (e.g., 500 nM and 1 µM).[1][2]

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit for human IL-2.

-

Data Analysis: Compare the levels of IL-2 produced in the presence of this compound to the levels in the untreated control to determine the effect of the peptide on T-cell activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a macrocyclic peptide inhibitor like this compound.

General experimental workflow for inhibitor characterization.

Conclusion

This compound is a well-characterized macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with potent binding affinity and functional activity. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar molecules as potential cancer immunotherapeutics. The detailed experimental workflows offer a clear path for the validation and optimization of novel peptide-based inhibitors.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Ace Therapeutics [acetherapeutics.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Specificity of BMSpep-57 for PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of BMSpep-57, a macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the binding characteristics and specificity of this compound.

Quantitative Binding and Inhibition Data

This compound has been demonstrated to be a potent and competitive inhibitor of the PD-1/PD-L1 interaction.[1][2] Its binding affinity and inhibitory capacity have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Method | Target | Reference |

| Binding Affinity (Kd) | 19.88 nM | Surface Plasmon Resonance (SPR) | Fc-PD-L1 | [1][2] |

| 19 nM | Microscale Thermophoresis (MST) | PD-L1 | [1] | |

| Inhibitory Concentration (IC50) | 7.68 nM | ELISA-based competition assay | PD-1/PD-L1 interaction | [1][2] |

| Inhibition Percentage | 98.1% at 300 nM | ELISA-based competition assay | PD-1/PD-L1 interaction | [1][2] |

Table 1: Binding Affinity and Inhibitory Activity of this compound for PD-L1.

Target Specificity Profile

A critical aspect of drug development is ensuring the specificity of a therapeutic candidate for its intended target. Limited data is publicly available regarding a comprehensive cross-reactivity profile of this compound against other members of the B7 family of immune checkpoint proteins. However, studies have confirmed its specificity for PD-L1 over at least one other B7 family member.

| Target | Binding Observed | Assay Method | Reference |

| PD-L1 | Yes | SPR, MST | [1] |

| PD-1 | No | Not Specified | |

| B7-1 (CD80) | No | Not Specified |

Table 2: Specificity of this compound for PD-L1 and other B7 Family Proteins.

Further studies are required to fully elucidate the cross-reactivity profile of this compound against other relevant immune checkpoint proteins such as PD-L2, B7-H3, and B7-H4.

Experimental Methodologies

The determination of this compound's binding affinity and specificity relies on established biophysical and biochemical techniques. Below are detailed overviews of the key experimental protocols.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound, SPR is employed to determine the kinetics and affinity of its binding to PD-L1.

Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine)

-

Recombinant human PD-L1 (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject recombinant human PD-L1 over the activated surface to allow for covalent immobilization via amine coupling. The target immobilization level should be empirically determined to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell is typically prepared in parallel using the same activation and deactivation chemistry but without the ligand to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.

-

Inject the different concentrations of this compound over both the ligand and reference flow cells. Each injection cycle consists of an association phase (sample injection) followed by a dissociation phase (running buffer flow).

-

Regenerate the sensor surface between each concentration using a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

-

Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka and kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the kinetic constants (kd/ka).

-

Microscale Thermophoresis (MST)

MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement is sensitive to changes in the size, charge, and hydration shell of the molecule, which are altered upon binding.

Objective: To determine the binding affinity (Kd) of this compound to PD-L1 in solution.

Materials:

-

MST instrument (e.g., Monolith)

-

Fluorescently labeled PD-L1 (target)

-

This compound (ligand)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Capillaries

Protocol:

-

Sample Preparation:

-

Label recombinant human PD-L1 with a fluorescent dye according to the manufacturer's protocol. The labeling efficiency should be determined.

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should be chosen to cover the expected Kd.

-

Mix the fluorescently labeled PD-L1 at a constant concentration with each dilution of this compound. The concentration of the labeled protein should be significantly lower than the expected Kd.

-

Incubate the mixtures to allow the binding to reach equilibrium.

-

-

Measurement:

-

Load the samples into the capillaries.

-

Place the capillaries into the MST instrument.

-

The instrument applies an infrared laser to create a temperature gradient, and the fluorescence within the capillaries is monitored over time.

-

-

Data Analysis:

-

The change in the normalized fluorescence as a function of the ligand concentration is plotted.

-

The resulting binding curve is fitted to a Kd model using the instrument's analysis software to determine the dissociation constant.

-

Visualizations

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. This compound, by blocking this interaction, aims to restore this activity.

Caption: PD-1/PD-L1 signaling and this compound inhibition.

Experimental Workflow for Target Specificity Assessment

The following diagram outlines a typical workflow for assessing the target specificity of a peptide inhibitor like this compound.

Caption: Workflow for assessing peptide inhibitor specificity.

Conclusion

This compound is a high-affinity peptide inhibitor of the PD-1/PD-L1 interaction. The quantitative data from SPR and MST assays confirm its potent binding to PD-L1. While initial data suggests specificity for PD-L1 over some other B7 family members, a comprehensive cross-reactivity profile is essential for a complete understanding of its target specificity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the binding characteristics of this compound and similar peptide-based inhibitors.

References

Unveiling the Downstream Signaling Cascade of BMSpep-57: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMSpep-57 is a potent and selective macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. By disrupting this critical immune checkpoint, this compound unleashes the anti-tumor activity of T cells. This technical guide provides an in-depth exploration of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and development in cancer immunotherapy.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction, a key pathway that cancer cells exploit to evade immune surveillance.[1] PD-1 is a receptor expressed on activated T cells, and its binding to PD-L1, which is often upregulated on tumor cells, transmits an inhibitory signal that dampens T cell activity.[1] this compound directly binds to PD-L1, preventing its engagement with PD-1 and thereby blocking the downstream inhibitory signaling cascade.[1][2]

Quantitative Binding and Inhibition Data

The efficacy of this compound in disrupting the PD-1/PD-L1 axis has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory and binding constants.

| Parameter | Value | Assay Method | Reference |

| IC50 (PD-1/PD-L1 Inhibition) | 7.68 nM | ELISA Competition Assay | [1][2] |

| IC50 (PD-1/PD-L1 Inhibition) | 9 nM | Not Specified | |

| Kd (Binding to PD-L1) | 19 nM | Microscale Thermophoresis (MST) | [2][3] |

| Kd (Binding to Fc-PD-L1) | 19.88 nM | Surface Plasmon Resonance (SPR) | [4] |

| EC50 (in Jurkat cells) | 566 ± 122 nM | Not Specified | |

| Inhibition of PD-1/PD-L1 Binding | Up to 98.1% at 300 nM | ELISA Competition Assay | [2] |

Downstream Signaling Effects: T-Cell Re-activation

The primary downstream consequence of this compound-mediated PD-1/PD-L1 blockade is the restoration of T cell function. This is principally characterized by an increase in the production of key effector cytokines, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T cell proliferation, survival, and differentiation.

Key Downstream Signaling Pathway

The binding of PD-L1 to PD-1 on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) pathway, such as ZAP70 and PI3K. By inhibiting the initial PD-1/PD-L1 interaction, this compound prevents this inhibitory cascade, allowing for robust TCR signaling and subsequent activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of IL-2 and other pro-inflammatory cytokines.

Cellular Effects

In peripheral blood mononuclear cells (PBMCs) stimulated with Staphylococcal enterotoxin B (SEB), this compound has been shown to induce high levels of IL-2 production at concentrations of 500 nM and 1 µM.[1][2] Importantly, this compound, at concentrations ranging from 0.2 to 10 µM over 24 hours, did not exhibit any cytotoxic effects on Jurkat, CHO, and HepG2 cells, indicating a favorable safety profile in these cell lines.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PD-1/PD-L1 Binding Inhibition Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to PD-L1.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

High-binding 96-well ELISA plates

-

This compound

-

Biotinylated anti-PD-1 antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Protocol:

-

Coat the 96-well plate with recombinant human PD-L1 overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times.

-

Add serial dilutions of this compound to the wells.

-

Add a constant concentration of recombinant human PD-1 to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add biotinylated anti-PD-1 antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add TMB substrate and incubate until a blue color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

IL-2 Production Assay in PBMCs

This assay measures the functional consequence of PD-1/PD-L1 blockade by quantifying IL-2 secretion from stimulated PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Staphylococcal enterotoxin B (SEB)

-

This compound

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with SEB (e.g., at 1 µg/mL).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

References

Unveiling the Mechanism of BMSpep-57: A Technical Guide to its Inhibition of the PD-1/PD-L1 Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMSpep-57, a macrocyclic peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint pathway. The document outlines the quantitative metrics of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Efficacy and Binding Affinity of this compound

This compound has demonstrated potent and competitive inhibition of the PD-1/PD-L1 interaction. The following tables summarize the key quantitative data gathered from various in vitro assays.

Table 1: Inhibitory Activity of this compound

| Assay Type | Parameter | Value |

| Competitive ELISA | IC50 | 7.68 nM[1] |

Table 2: Binding Affinity of this compound to PD-L1

| Assay Type | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Kd | 19.88 nM[1] |

| Microscale Thermophoresis (MST) | Kd | 19 nM[1] |

Signaling Pathway and Mechanism of Action

This compound functions by directly binding to PD-L1, thereby sterically hindering its interaction with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal transduction that would otherwise suppress T-cell activation, leading to an enhanced anti-tumor immune response.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

PD-1/PD-L1 Competitive Binding ELISA

This assay quantifies the ability of this compound to inhibit the binding of PD-1 to plate-bound PD-L1.

Materials:

-

High-bind 96-well ELISA plates

-

Recombinant human PD-L1 protein

-

Biotinylated recombinant human PD-1 protein

-

This compound

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer (PBS with 1% BSA)

Protocol:

-

Coat the wells of a 96-well plate with recombinant human PD-L1 (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer and add to the wells.

-

Add a constant concentration of biotinylated human PD-1 (e.g., 0.5 µg/mL) to all wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add Streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value using a non-linear regression analysis.

Surface Plasmon Resonance (SPR)

SPR is used to determine the binding kinetics and affinity (Kd) of this compound to PD-L1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PD-L1

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

-

Equilibrate the system with running buffer.

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Immobilize recombinant human PD-L1 onto the sensor chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration using the regeneration solution.

-

Analyze the resulting sensorgrams using a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

References

Methodological & Application

Application Notes and Protocols for BMSpep-57 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] By disrupting this critical immune checkpoint pathway, this compound facilitates T-cell activation, leading to enhanced immune responses against cancer cells. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and cellular effects of this compound.

Mechanism of Action

This compound functions by binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells. This blockade abrogates the inhibitory signal transduction that would otherwise suppress T-cell proliferation and cytokine production, effectively restoring anti-tumor immunity.

Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.

Data Presentation

Binding Affinity and Potency of this compound

| Parameter | Value | Assay Method |

| IC50 | 7.68 nM | PD-1/PD-L1 Interaction ELISA |

| Kd | 19 nM | MicroScale Thermophoresis (MST) |

| Kd | 19.88 nM | Surface Plasmon Resonance (SPR) |

In Vitro Efficacy of this compound

| Concentration | PD-1/PD-L1 Binding Inhibition (%) | IL-2 Production in SEB-stimulated PBMCs |

| 300 nM | 98.1% | High |

| 500 nM | Not Reported | High |

| 1 µM | Not Reported | High |

Cell Viability Assessment

| Cell Line | This compound Concentration Range | Incubation Time | Effect on Viability |

| Jurkat | 0.2 - 10 µM | 24 hours | No effect observed |

| CHO | 0.2 - 10 µM | 24 hours | No effect observed |

| HepG2 | 0.2 - 10 µM | 24 hours | No effect observed |

Experimental Protocols

PD-1/PD-L1 Binding Inhibition Assay (ELISA-based)

This protocol describes a competitive binding ELISA to determine the ability of this compound to inhibit the interaction between PD-1 and PD-L1.

Experimental Workflow:

Caption: Workflow for the PD-1/PD-L1 binding inhibition ELISA.

Materials:

-

96-well ELISA plates

-

Recombinant human PD-L1 protein

-

Recombinant human PD-1 protein (biotinylated)

-

This compound

-

Bovine Serum Albumin (BSA)

-

Streptavidin-HRP

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant human PD-L1 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer and add to the wells.

-

Add biotinylated human PD-1 protein to the wells at a pre-determined optimal concentration.

-

Incubate the plate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

IL-2 Production Assay in Human PBMCs

This protocol measures the effect of this compound on the production of Interleukin-2 (IL-2) by stimulated human Peripheral Blood Mononuclear Cells (PBMCs).

Experimental Workflow:

Caption: Workflow for the IL-2 production assay in PBMCs.

Materials:

-

Human PBMCs isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Staphylococcus enterotoxin B (SEB)

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 105 cells per well.

-

Add this compound at various concentrations to the respective wells.

-

Stimulate the cells with SEB (e.g., 1 µg/mL). Include unstimulated and vehicle-treated controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on different cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Jurkat, CHO, or HepG2 cells

-

Complete cell culture medium appropriate for the cell line

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a range of concentrations of this compound (e.g., 0.2 to 10 µM). Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to detect and quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound as described in the cell viability assay protocol. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.

-

After the incubation period, harvest the cells, including any floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

References

Application Notes and Protocols for Designing Cell-based Assays for BMSpep-57

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMSpep-57 is a potent and competitive macrocyclic peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] By disrupting this critical immune checkpoint, this compound facilitates T-cell activation, leading to enhanced immune responses against cancer cells. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound and similar PD-1/PD-L1 inhibitors.

Mechanism of Action

This compound competitively binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1][3] This blockade abrogates the downstream inhibitory signals, leading to the reactivation of T-cell receptor (TCR) signaling pathways. The restoration of TCR signaling results in increased T-cell proliferation, cytokine production (such as Interleukin-2, IL-2), and enhanced cytotoxic activity against target cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a baseline for experimental design and data interpretation.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | 7.68 nM | ELISA Competition Assay | [1] |

| K_d | 19 nM | MicroScale Thermophoresis (MST) | [1] |

| K_d_ | 19.88 nM | Surface Plasmon Resonance (SPR) | [1][3] |

Table 2: Functional Activity of this compound

| Functional Readout | Effective Concentration | Cell Type | Reference |

| IL-2 Production | 500 nM - 1 µM | SEB-stimulated PBMCs | [1][3] |

| Cell Viability | No effect up to 10 µM (24h) | Jurkat, CHO, HepG2 cells | [1][2] |

Experimental Protocols

1. PD-1/PD-L1 Blockade Reporter Assay

This assay measures the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation, quantified by a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.

Materials:

-

PD-1/NFAT Reporter Jurkat cells (e.g., BPS Bioscience #60535)

-

PD-L1 expressing antigen-presenting cells (APCs) (e.g., Raji cells) or engineered CHO cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Plating:

-

Seed the PD-L1 expressing APCs at a density of 10,000-20,000 cells per well in a 96-well plate and incubate for 2-4 hours to allow for cell attachment.

-

Add PD-1/NFAT Reporter Jurkat cells at a density of 20,000-30,000 cells per well to the wells containing the APCs.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in cell culture medium. Recommended starting concentration range: 0.1 nM to 10 µM.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Gently rock the plate at room temperature for approximately 10-30 minutes.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Determine the IC₅₀ value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

-

2. IL-2 Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the measurement of IL-2 secretion from stimulated PBMCs upon treatment with this compound, as an indicator of enhanced T-cell function.

Materials:

-

Human PBMCs

-

This compound

-

T-cell stimulant (e.g., Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

Microplate reader

Protocol:

-

PBMC Isolation and Plating:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Resuspend the cells in culture medium and plate them at a density of 1-2 x 10⁵ cells per well in a 96-well plate.

-

-

Stimulation and Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. Recommended concentration range: 100 nM to 5 µM.

-

Add the diluted this compound or vehicle control to the wells.

-

Add the T-cell stimulant (e.g., SEB at a final concentration of 1 µg/mL) to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes.

-